Ethanamine, 2-chloro-N-ethyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-chloroethyl)(ethyl)amine typically involves the reaction of ethanolamine with an organic acid catalyst and hydrogen chloride as the chlorination reagent. This substitution reaction results in the formation of 2-chloroethylamine hydrochloride . The reaction conditions include maintaining a controlled temperature and using readily available raw materials, which makes the process efficient and environmentally friendly.
Industrial Production Methods
In industrial settings, the production of (2-chloroethyl)(ethyl)amine can be achieved through similar synthetic routes. The use of ethanolamine and hydrogen chloride is preferred due to the high yield and purity of the product. Additionally, the byproduct hydrogen chloride can be recycled, reducing environmental pollution .
Chemical Reactions Analysis
Types of Reactions
(2-chloroethyl)(ethyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Acylation and Alkylation Reactions: It can react with acid chlorides and alkyl halides to form amides and other alkylated products.
Common Reagents and Conditions
Common reagents used in these reactions include acid chlorides, alkyl halides, and oxidizing or reducing agents. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include amides, substituted amines, and various alkylated derivatives. These products have significant applications in different fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
(2-chloroethyl)(ethyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-chloroethyl)(ethyl)amine involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions can then alkylate DNA, leading to the formation of interstrand cross-links. This alkylation disrupts DNA replication and transcription, making the compound effective as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine: Another alkylating agent with similar chemical properties but different applications.
2-Bromoethylamine: A related compound with a bromine atom instead of chlorine, used in similar chemical reactions.
Cyclophosphamide: A well-known chemotherapeutic agent that shares the alkylating mechanism of action.
Uniqueness
(2-chloroethyl)(ethyl)amine is unique due to its specific reactivity and the ability to form stable aziridinium ions, which makes it particularly effective in alkylating DNA. This property is leveraged in its use as a chemotherapeutic agent and in various industrial applications .
Biological Activity
Ethanamine, 2-chloro-N-ethyl- (commonly referred to as N-(2-chloroethyl)ethylamine) is a compound with notable biological activity. This article explores its chemical properties, biological effects, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C4H10ClN
- Molecular Weight : 109.59 g/mol
- CAS Registry Number : 4535-87-9
- IUPAC Name : 2-chloro-N-ethyl-ethanamine
The compound features a chloroethyl group attached to an ethylamine backbone, which contributes to its biological reactivity and potential therapeutic applications.
Biological Activity
Ethanamine, 2-chloro-N-ethyl- exhibits various biological activities, primarily linked to its interaction with biological systems. Its activity can be summarized as follows:
- Antineoplastic Properties : Similar to other nitrogen mustards, the compound has been studied for its potential use in chemotherapy due to its ability to alkylate DNA, leading to cytotoxic effects in rapidly dividing cells. This mechanism is crucial for its application in cancer treatment.
- Genotoxicity : Research indicates that Ethanamine, 2-chloro-N-ethyl- can induce genotoxic effects. A study highlighted its role as a genotoxic impurity in the manufacturing process of Vortioxetine, suggesting that it may pose risks in pharmaceutical formulations .
- Toxicological Profile : The compound has been associated with various toxic effects upon exposure. High concentrations can lead to skin burns and systemic toxicity, including potential reproductive toxicity and bone marrow suppression .
Case Study 1: Genotoxic Impurity in Vortioxetine
A study conducted on the manufacturing process of Vortioxetine revealed that Ethanamine, 2-chloro-N-ethyl- was identified as a genotoxic impurity. The study employed HILIC-MS methods to determine the levels of this impurity and assess its impact on product safety . The findings underscored the necessity of monitoring such impurities during drug production.
Case Study 2: Anticancer Activity
In vitro studies have demonstrated that compounds similar to Ethanamine, 2-chloro-N-ethyl-, particularly those with alkylating properties, exhibit significant anticancer activity. Research has shown that these compounds can effectively induce apoptosis in cancer cell lines through DNA damage mechanisms .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antineoplastic | Induces DNA alkylation leading to cell death | |
Genotoxicity | Identified as a genotoxic impurity | |
Toxicological Effects | Skin burns, reproductive toxicity |
Table 2: Toxicological Data
Properties
CAS No. |
50871-01-7 |
---|---|
Molecular Formula |
C4H10ClN |
Molecular Weight |
107.58 g/mol |
IUPAC Name |
2-chloro-N-ethylethanamine |
InChI |
InChI=1S/C4H10ClN/c1-2-6-4-3-5/h6H,2-4H2,1H3 |
InChI Key |
CKMRQPQTHYMMPY-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCl |
Origin of Product |
United States |
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